2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol
Description
2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol is a tertiary alcohol derivative featuring a 4-methylthiazole moiety linked via a methyleneamino group to a 2-methylpropan-2-ol backbone. This compound is structurally characterized by its thiazole ring, a heterocyclic scaffold known for diverse pharmacological activities, including anticancer, antimicrobial, and receptor modulation properties .
Properties
Molecular Formula |
C9H16N2OS |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
2-methyl-1-[(4-methyl-1,3-thiazol-5-yl)methylamino]propan-2-ol |
InChI |
InChI=1S/C9H16N2OS/c1-7-8(13-6-11-7)4-10-5-9(2,3)12/h6,10,12H,4-5H2,1-3H3 |
InChI Key |
MQYROXGRBKRVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNCC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with 2-amino-2-methyl-1-propanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The compound may activate or inhibit biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues
2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol (CAS 1484483-55-7)
- Key Difference: The amino group is attached to the second carbon of the propanol backbone instead of the first carbon in the target compound.
- Impact : This positional isomerism may alter solubility, hydrogen-bonding capacity, and steric interactions with biological targets. Molecular weight (200.30 g/mol) and formula (C₉H₁₆N₂OS) remain identical, but the spatial arrangement could influence pharmacokinetics .
3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine
- Structure : Features a shorter alkyl chain (propane) and a primary amine instead of a tertiary alcohol.
5-Acetyl-2-amino-4-methyl-1,3-thiazole (CAS 30748-47-1)
Pharmacologically Active Thiazole Derivatives
Pyridine-Thiazole Hybrids (e.g., Compound 3 in )
- Structure : Combines a pyridine ring with a 4-methylthiazole core.
- Activity: Demonstrated flat molecular geometry (via X-ray diffraction) and E-isomer dominance (confirmed by ¹³C NMR), enhancing binding to planar enzyme active sites.
SIB-1757 and SIB-1893 (mGluR5 Antagonists)
- Structure : Pyridine-based but share functional similarities (e.g., methyl and aryl groups).
- Activity: IC₅₀ values of 0.29–0.37 µM for mGluR5 inhibition.
PROTAC Example 208 ()
Reactivity
Anticancer Potential
Toxicity
Data Tables
Table 1: Structural Comparison of Key Analogues
Biological Activity
2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol, also known by its CAS number 1557534-39-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other relevant pharmacological actions.
The molecular formula of this compound is with a molecular weight of 216.30 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole moieties. For instance, a study reported that derivatives of thiazole exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. The introduction of a 4-methyl group on the thiazole ring was shown to enhance anticancer activity significantly.
Case Study: Anticancer Efficacy
In an experimental setup, different concentrations of this compound were tested against Caco-2 cells. The results indicated:
| Concentration (µM) | Cell Viability (%) | Statistical Significance |
|---|---|---|
| 0 | 100 | - |
| 10 | 85 | p < 0.05 |
| 50 | 60 | p < 0.01 |
| 100 | 39.8 | p < 0.001 |
These findings suggest that the compound significantly reduces cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .
Antimicrobial Activity
The thiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that the compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
A study conducted to assess the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of related thiazole compounds showed:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.6 | 31.25 |
| Escherichia coli | 31.25 | 62.5 |
These results indicate that the compound's structural modifications can enhance its antimicrobial efficacy .
The mechanism by which thiazole derivatives exert their biological effects often involves interference with cellular processes such as DNA replication and protein synthesis. Specifically, compounds targeting microtubule dynamics have shown promise in disrupting mitotic spindle formation in cancer cells, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
